molecular formula C22H16Cl2N4O3S B11418295 5-chloro-N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11418295
M. Wt: 487.4 g/mol
InChI Key: UXNQEZMHLUMPDN-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzofuran Moiety: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a cyclocondensation reaction involving appropriate reagents.

    Chlorination: Chlorine atoms are introduced into the phenyl groups through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the benzofuran and pyrimidine moieties through amide bond formation, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of multiple functional groups allows for diverse interactions with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple functional groups allows for interactions with various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide stands out due to its unique combination of a benzofuran moiety and a pyrimidine ring

Properties

Molecular Formula

C22H16Cl2N4O3S

Molecular Weight

487.4 g/mol

IUPAC Name

5-chloro-N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H16Cl2N4O3S/c1-2-32-22-25-11-15(24)18(28-22)20(29)27-17-14-5-3-4-6-16(14)31-19(17)21(30)26-13-9-7-12(23)8-10-13/h3-11H,2H2,1H3,(H,26,30)(H,27,29)

InChI Key

UXNQEZMHLUMPDN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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